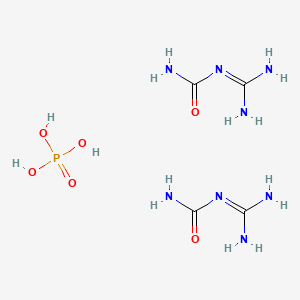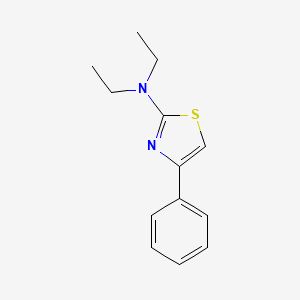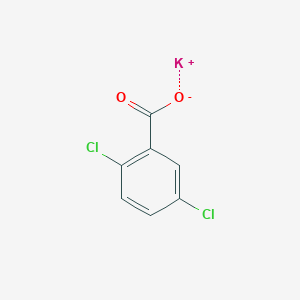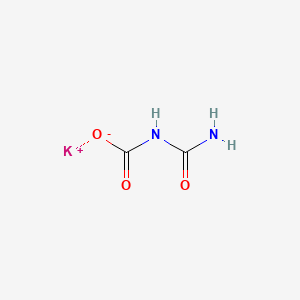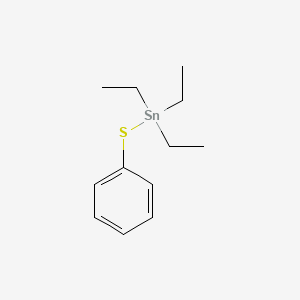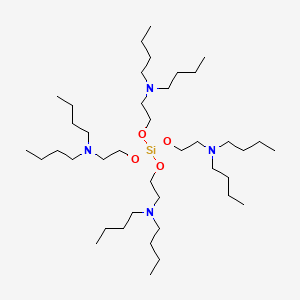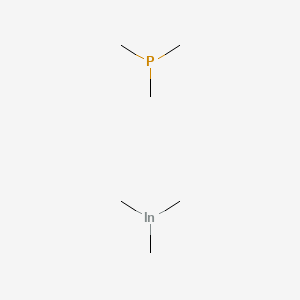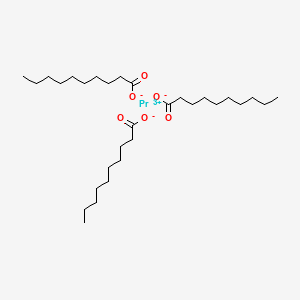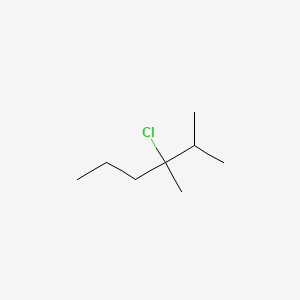
3-Chloro-2,3-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,3-dimethylhexane is an organic compound with the molecular formula C8H17Cl. It is a derivative of hexane, where two methyl groups and one chlorine atom are substituted at the second and third positions of the hexane chain. This compound is part of the alkyl halide family and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,3-dimethylhexane typically involves the chlorination of 2,3-dimethylhexane. This can be achieved through a free radical halogenation process, where chlorine gas (Cl2) is introduced to 2,3-dimethylhexane under ultraviolet light or heat. The reaction proceeds as follows:
C8H18+Cl2→C8H17Cl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve more controlled and efficient methods, such as catalytic chlorination. This process uses a catalyst to facilitate the chlorination reaction at lower temperatures and with higher selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-2,3-dimethylhexane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions (SN1 and SN2): These reactions involve the replacement of the chlorine atom with a nucleophile. For example, reacting with sodium hydroxide (NaOH) can produce 2,3-dimethylhexanol.
Elimination Reactions (E1 and E2): These reactions result in the formation of alkenes. For instance, heating with a strong base like potassium tert-butoxide (KOtBu) can yield 2,3-dimethylhexene.
Common Reagents and Conditions:
Nucleophilic Substitution: NaOH, ethanol, reflux conditions.
Elimination: KOtBu, heat.
Major Products Formed:
Nucleophilic Substitution: 2,3-dimethylhexanol.
Elimination: 2,3-dimethylhexene.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,3-dimethylhexane is utilized in various scientific research fields:
Chemistry: It serves as a model compound for studying reaction mechanisms, particularly nucleophilic substitution and elimination reactions.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Chloro-2,3-dimethylhexane in chemical reactions involves the interaction of the chlorine atom with nucleophiles or bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom is removed along with a hydrogen atom to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-2,3-dimethylhexane
- 3-Chloro-2,2-dimethylhexane
- 2,3-Dichloro-2,3-dimethylhexane
Comparison: 3-Chloro-2,3-dimethylhexane is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different reaction rates and selectivity in nucleophilic substitution and elimination reactions. The presence of the chlorine atom at the third position, along with two methyl groups, provides steric hindrance that can affect the compound’s chemical behavior.
Eigenschaften
CAS-Nummer |
101654-30-2 |
|---|---|
Molekularformel |
C8H17Cl |
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
3-chloro-2,3-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-5-6-8(4,9)7(2)3/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
FCNARYXXSHASQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



